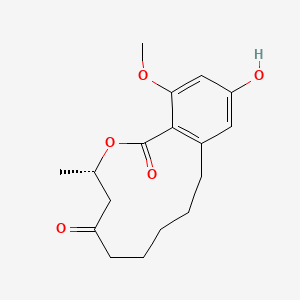
5-Oxolasiodiplodin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Oxolasiodiplodin is a secondary metabolite produced by the fungus Lasiodiplodia theobromae. This compound belongs to the class of lactones and has been identified for its diverse bioactive properties, including cytotoxic and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxolasiodiplodin typically involves the co-cultivation of the mangrove endophytic fungus Trichoderma sp. with the aquatic pathogenic bacterium Acinetobacter johnsonii. This method has been shown to induce the production of this compound along with other bioactive compounds . The reaction conditions often include maintaining specific temperature and nutrient availability to optimize the yield of the desired compound.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale fermentation processes. These processes involve the cultivation of Lasiodiplodia theobromae in controlled bioreactors, where parameters such as pH, temperature, and nutrient supply are meticulously regulated to maximize the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Oxolasiodiplodin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which exhibit enhanced bioactivity and potential therapeutic applications .
Aplicaciones Científicas De Investigación
5-Oxolasiodiplodin has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Medicine: Its antimicrobial properties are being explored for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 5-Oxolasiodiplodin involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting key enzymes and disrupting cellular processes. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, thereby exhibiting potential antidiabetic activity . Additionally, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparación Con Compuestos Similares
De-O-methyllasiodiplodin: Another derivative of lasiodiplodin with similar bioactive properties.
Microsphaeropsisin B and C: Sesquiterpenes isolated from the same fungal source, exhibiting comparable bioactivity.
Uniqueness: 5-Oxolasiodiplodin stands out due to its potent α-glucosidase inhibitory activity and significant cytotoxic effects against cancer cells. Its unique chemical structure and diverse bioactivity make it a valuable compound for further research and development .
Propiedades
Número CAS |
215094-20-5 |
|---|---|
Fórmula molecular |
C17H22O5 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(4S)-14-hydroxy-16-methoxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-2,6-dione |
InChI |
InChI=1S/C17H22O5/c1-11-8-13(18)7-5-3-4-6-12-9-14(19)10-15(21-2)16(12)17(20)22-11/h9-11,19H,3-8H2,1-2H3/t11-/m0/s1 |
Clave InChI |
INSZIEBAMCBLFE-NSHDSACASA-N |
SMILES isomérico |
C[C@H]1CC(=O)CCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 |
SMILES canónico |
CC1CC(=O)CCCCCC2=C(C(=CC(=C2)O)OC)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-5,9-Methano[1,3]thiazolo[4,5-h][3]benzazepine](/img/structure/B14251648.png)
![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)
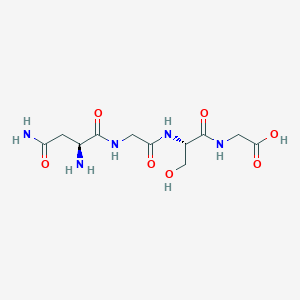
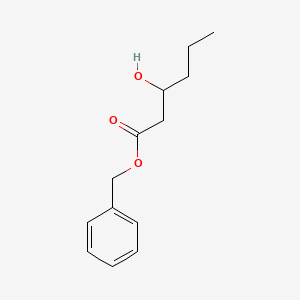

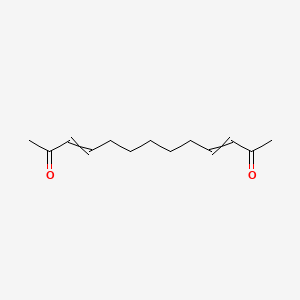
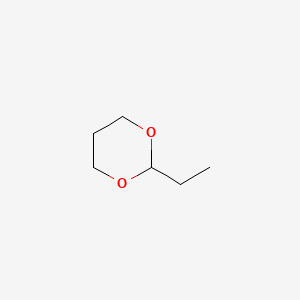
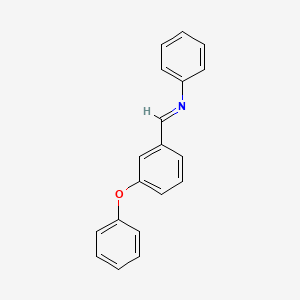
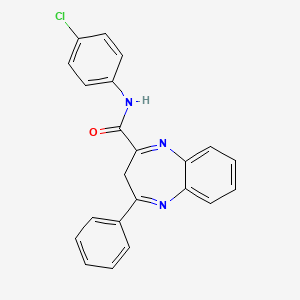
![1-[2-(Ethenyloxy)ethoxy]dodecane](/img/structure/B14251695.png)
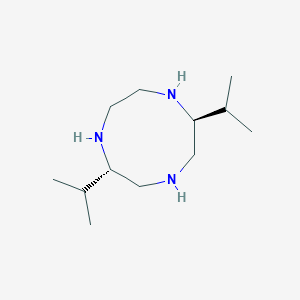


![1-[4-Ethoxy-1-(2-ethoxyethyl)piperidin-4-yl]ethan-1-one](/img/structure/B14251726.png)
